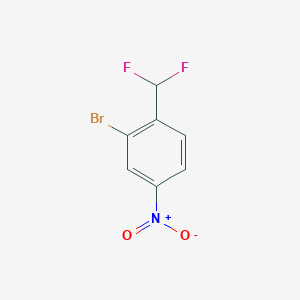
2-Bromo-1-(difluoromethyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(difluoromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(difluoromethyl)-4-nitrobenzene typically involves the bromination of 1-(difluoromethyl)-4-nitrobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydroxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydroxide, amines, thiols, alkoxides.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Bromo-1-(difluoromethyl)-4-aminobenzene.
Oxidation: Carboxylic acids or other oxidized derivatives of the difluoromethyl group.
Applications De Recherche Scientifique
2-Bromo-1-(difluoromethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-nitrobenzene depends on its interaction with other molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The difluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its reactivity and interaction with biological targets. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
- 2-Bromo-1-(difluoromethyl)benzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Comparison: 2-Bromo-1-(difluoromethyl)-4-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct electronic and steric properties. Compared to 2-Bromo-1-(difluoromethyl)-4-fluorobenzene, the nitro group in this compound makes it more electron-withdrawing, affecting its reactivity and potential applications. The presence of the nitro group also allows for additional chemical transformations, such as reduction to an amino group, which can be useful in various synthetic pathways.
Propriétés
Formule moléculaire |
C7H4BrF2NO2 |
|---|---|
Poids moléculaire |
252.01 g/mol |
Nom IUPAC |
2-bromo-1-(difluoromethyl)-4-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-6-3-4(11(12)13)1-2-5(6)7(9)10/h1-3,7H |
Clé InChI |
RAGJDJANFFTMBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



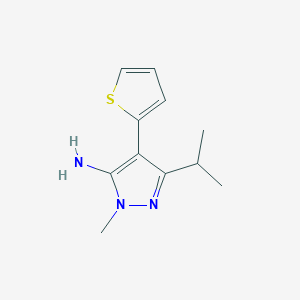
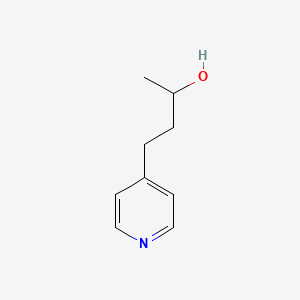
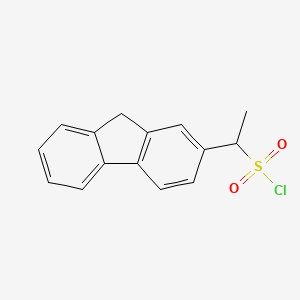
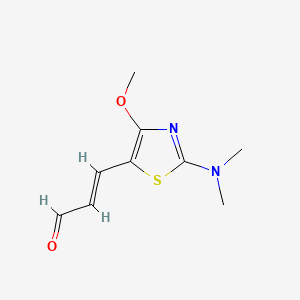
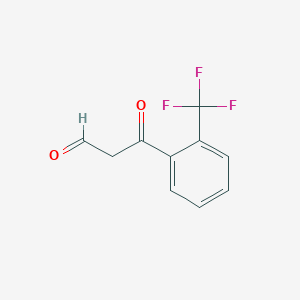

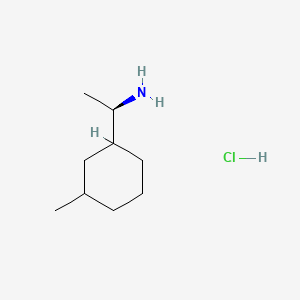

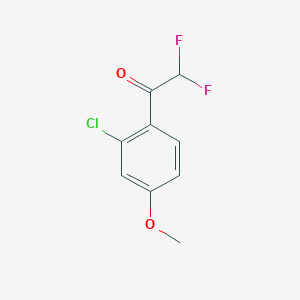
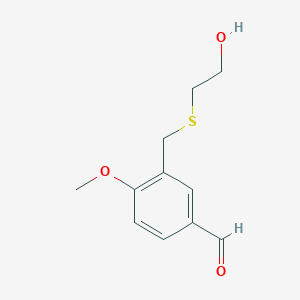
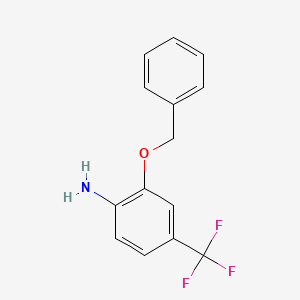
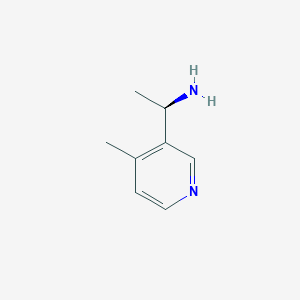
![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
